An In-Depth Technical Guide to the Chemical Properties and Applications of Nonaethylene Glycol Monododecyl Ether
An In-Depth Technical Guide to the Chemical Properties and Applications of Nonaethylene Glycol Monododecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonaethylene glycol monododecyl ether, a non-ionic surfactant, is a polyoxyethylene ether of lauryl alcohol. Its amphipathic nature, with a hydrophilic nonaethylene glycol head and a hydrophobic dodecyl tail, makes it a versatile tool in various scientific and pharmaceutical applications. It is widely recognized for its use as a solubilizing agent for lipids and membrane proteins, as well as a sclerosing agent in the treatment of varicose veins under the non-proprietary name Polidocanol (B41958).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for their determination, and insights into its mechanisms of action.
Chemical and Physical Properties
Nonaethylene glycol monododecyl ether is a viscous, colorless to pale yellow liquid.[5] Its properties are summarized in the tables below, providing a quantitative overview for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₂O₁₀ | |
| Molecular Weight | 582.81 g/mol | [2] |
| Synonyms | Polidocanol, Laureth-9, C12E9, Dodecyl nonaethylene glycol ether | [2] |
| CAS Number | 3055-99-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Density | 0.97 g/cm³ at room temperature | [5] |
| Melting Point | 15–21 °C | [5][6] |
| Solubility | Miscible in water | [5] |
| pH (1% in water) | 6.0–8.0 | [5] |
| Critical Micelle Concentration (CMC) | Approximately 0.06-0.08 mM | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and application of nonaethylene glycol monododecyl ether.
Determination of Critical Micelle Concentration (CMC) using the Du Noüy Ring Method
The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. The Du Noüy ring method is a classical technique for measuring surface tension to determine the CMC.[7][8]
Materials:
-
Du Noüy Ring Tensiometer
-
Platinum-iridium ring
-
Glass vessel
-
Nonaethylene glycol monododecyl ether
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Ring Cleaning: Thoroughly clean the platinum-iridium ring with a solvent (e.g., acetone (B3395972) or ethanol) and then flame it to red heat to remove any organic contaminants.
-
Sample Preparation: Prepare a stock solution of nonaethylene glycol monododecyl ether in deionized water (e.g., 10 mM). Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.001 mM to 1 mM).
-
Measurement:
-
Pour the lowest concentration solution into the clean glass vessel.
-
Immerse the platinum-iridium ring into the solution.
-
Slowly raise the ring through the liquid-air interface.
-
The force required to pull the ring from the surface is measured by the tensiometer. This force is proportional to the surface tension.[2]
-
Record the surface tension value.
-
Repeat the measurement for each concentration, starting from the lowest to the highest to minimize contamination.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[9]
-
Membrane Protein Solubilization
Nonaethylene glycol monododecyl ether is an effective non-ionic detergent for solubilizing membrane proteins while preserving their native structure and function.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)
-
Nonaethylene glycol monododecyl ether (C12E9) stock solution (e.g., 10% w/v)
-
Ultracentrifuge
-
Homogenizer (e.g., Dounce or sonicator)
Procedure:
-
Membrane Preparation: Resuspend the cell paste in lysis buffer and disrupt the cells using a homogenizer. Centrifuge the lysate at a low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation to pellet the membrane fraction.
-
Detergent Screening (Optional but Recommended): To determine the optimal detergent concentration, perform small-scale solubilization trials with varying concentrations of C12E9 (e.g., 0.1% to 2% w/v).
-
Solubilization:
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 45-60 minutes to pellet the unsolubilized material.[4]
-
Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.[10]
Assessment of Endothelial Cell Lysis (Cytotoxicity Assay)
As Polidocanol, nonaethylene glycol monododecyl ether is used as a sclerosing agent that damages the endothelium of blood vessels.[1] The cytotoxic effect on endothelial cells can be quantified using an MTT assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
96-well plates
-
Polidocanol (nonaethylene glycol monododecyl ether) solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[11]
-
Solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 4 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of Polidocanol. Include a vehicle control (medium without Polidocanol) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the cells with the Polidocanol solutions for a defined period (e.g., 24-48 hours).[12]
-
MTT Addition: After incubation, add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours.[11] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. This will allow for the determination of the concentration-dependent cytotoxic effect of Polidocanol.
Micelle Size Characterization using Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a solution, making it suitable for characterizing the micelles formed by nonaethylene glycol monododecyl ether.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano S)
-
Low-volume quartz cuvettes
-
Nonaethylene glycol monododecyl ether solutions at concentrations above the CMC
-
Deionized water (filtered)
Procedure:
-
Sample Preparation: Prepare solutions of nonaethylene glycol monododecyl ether in filtered deionized water at concentrations above the CMC (e.g., twice the CMC).[13] Ensure the solutions are free of dust and other particulates by filtering them through a fine-pore filter (e.g., 0.22 µm).
-
Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.[13]
-
Measurement:
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, multiple short scans are accumulated for each sample.[14]
-
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficients of the micelles. Using the Stokes-Einstein equation, the software then determines the hydrodynamic diameter (size) of the micelles and provides a size distribution profile.[13]
Preparation of Polidocanol Foam
For sclerotherapy applications, Polidocanol is often used as a foam to increase its efficacy. The Tessari method is a common technique for foam preparation.[15]
Materials:
-
Two sterile syringes (e.g., 10 mL)
-
A three-way stopcock
-
Polidocanol solution (e.g., 1-3%)
-
Sterile air
Procedure:
-
Syringe Preparation: Draw the desired volume of Polidocanol solution into one syringe and the desired volume of air into the other syringe. A common liquid-to-air ratio is 1:4 or 1:5.[15]
-
Connection: Connect the two syringes to the three-way stopcock.
-
Foam Generation: Rapidly and repeatedly push the plungers of the syringes back and forth, forcing the liquid and air through the stopcock. This process creates a fine, homogenous foam.
-
Administration: Once a stable foam is formed, it can be drawn into one syringe for administration.
Signaling Pathways and Mechanisms of Action
Polidocanol-Induced Endothelial Cell Lysis
The primary mechanism of action of Polidocanol as a sclerosing agent is the induction of endothelial cell damage, leading to vessel occlusion. This process is concentration-dependent and involves the disruption of the cell membrane.[1]
Conclusion
Nonaethylene glycol monododecyl ether is a non-ionic surfactant with significant utility in research and clinical settings. Its well-defined chemical and physical properties, coupled with its effectiveness as a solubilizing and sclerosing agent, make it an invaluable tool for scientists and drug development professionals. The detailed experimental protocols provided in this guide offer a practical framework for the characterization and application of this versatile compound. A thorough understanding of its properties and mechanisms of action is crucial for its effective and safe use in various scientific endeavors.
References
- 1. Efficacy and safety of polidocanol in the treatment of varicose veins of lower extremities: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolinscientific.com [biolinscientific.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rivm.nl [rivm.nl]
- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 8. scribd.com [scribd.com]
- 9. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
